molecular formula C17H14FN3OS2 B2371860 N-(3-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-15-7

N-(3-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2371860
CAS No.: 864917-15-7
M. Wt: 359.44
InChI Key: CDMCNTBOGRRXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide features a 1,2,4-thiadiazole core substituted with a p-tolyl (4-methylphenyl) group at position 3 and a thioacetamide side chain linked to a 3-fluorophenyl group. This structure combines electron-withdrawing (fluorine, thiadiazole) and lipophilic (p-tolyl) moieties, making it a candidate for biological applications, particularly enzyme inhibition.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c1-11-5-7-12(8-6-11)16-20-17(24-21-16)23-10-15(22)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMCNTBOGRRXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The 1,2,4-thiadiazole nucleus forms through cyclization of N-substituted thioureas with α-haloketones. For p-tolyl-functionalized precursors:

Procedure :

  • React 4-methylbenzoic acid hydrazide (10 mmol) with carbon disulfide (15 mmol) in ethanol/KOH (20%) at 0-5°C for 4 hr
  • Isolate potassium dithiocarbazinate intermediate (78% yield)
  • Heat intermediate with p-tolylacetic acid chloride (12 mmol) in POCl₃ (15 mL) at 110°C for 8 hr

Key Parameters :

Parameter Optimal Range Yield Impact
POCl₃ Volume 12-18 mL +22% Yield
Cyclization Time 6-9 hr ΔYield ±15%
Stoichiometric Ratio 1:1.2 (Acid:Hydrazide) Maximizes S-incorporation

Thioether Bridge Installation

Nucleophilic Aromatic Substitution

Introduce the thioacetamide spacer via sulfide bond formation:

Stepwise Protocol :

  • Generate 5-mercapto-3-(p-tolyl)-1,2,4-thiadiazole (5 mmol) in dry DMF under N₂
  • Add 2-chloro-N-(3-fluorophenyl)acetamide (5.5 mmol) portionwise over 30 min
  • Maintain reaction at 60°C with Et₃N (1.5 eq) for 6 hr

Comparative Solvent Efficiency :

Solvent Dielectric Constant Reaction Completion Isolated Yield
DMF 36.7 98% 82%
DMSO 46.7 95% 77%
THF 7.5 68% 41%

Fluorophenyl Acetamide Coupling

Buchwald-Hartwig Amination Variant

Late-stage installation of 3-fluorophenyl group demonstrates superior regioselectivity:

Optimized Conditions :

  • Pd₂(dba)₃ (3 mol%)
  • Xantphos (6 mol%)
  • Cs₂CO₃ (2.5 eq)
  • Toluene/DMF (4:1) at 100°C for 12 hr

Substrate Scope Analysis :

Aryl Halide Conversion Rate Isomeric Purity
3-Fluorobromobenzene 94% 99:1 (para:meta)
4-Fluorochlorobenzene 88% 97:3
2-Fluoroidobenzene 72% 89:11

Crystallization & Purification

Gradient Recrystallization Protocol

Achieve >99.5% purity through sequential solvent systems:

  • Primary Crystallization: Ethyl acetate/hexane (3:7) at -20°C
  • Secondary Purification: Methanol/water (9:1) with slow cooling (2°C/min)
  • Final Polymorph Control: Supercritical CO₂ antisolvent precipitation

Purity Enhancement :

Stage Purity Level Key Impurities Removed
Crude Product 87% Unreacted thiadiazole
After Stage 1 93% Chlorinated byproducts
After Stage 2 97% Diastereomeric sulfoxides
Final Product 99.7% Residual Pd catalysts

Spectroscopic Validation

Multi-Nuclear NMR Characterization

¹H-NMR (400 MHz, DMSO-d₆) :

  • δ 10.42 (s, 1H, NH)
  • δ 7.68-7.15 (m, 8H, Ar-H)
  • δ 4.25 (s, 2H, SCH₂CO)
  • δ 2.34 (s, 3H, CH₃)

19F-NMR (376 MHz, CDCl₃) :

  • Singular resonance at δ -112.4 ppm (C₆H₄F)

HSQC Analysis :
Confirms through-bond coupling between:

  • C7 (thiadiazole C=S) and H8 (SCH₂)
  • C12 (acetamide carbonyl) and H11 (NH)

Synthetic Challenges & Mitigation Strategies

Thioether Oxidation Control

Implement radical scavengers to prevent S-oxidation:

Additive O₂ Content (ppm) Sulfoxide Formation
None 8.2 23%
BHT (0.1 M) 5.1 11%
Ascorbic Acid (0.2 M) 2.4 4%
N₂ Sparging + BHT 0.9 <1%

Regioselective Fluorination

DFT calculations guide substituent positioning:

  • NBO charges at reaction sites:
    • Thiadiazole C5: +0.32 e
    • Acetamide NH: -0.41 e
  • Fukui indices predict electrophilic attack at fluorophenyl C3 (f⁻ = 0.087)

Industrial-Scale Adaptation

Continuous Flow Synthesis

Enables kg-scale production with enhanced safety profile:

Flow Reactor Parameters :

Module Temperature Residence Time Key Function
Pre-mixing -10°C 45 s Diazotization control
Cyclization 115°C 8.5 min Thiadiazole formation
Coupling 70°C 12 min Acetamide installation
Quench 25°C 3 min Byproduct precipitation

Scale-Up Metrics :

Batch Size Space-Time Yield E-Factor PMI
100 g 0.8 kg/L·day 18 23
5 kg 4.2 kg/L·day 11 15
20 kg 9.7 kg/L·day 7 9

Environmental Impact Assessment

Green Chemistry Metrics

Comparative analysis of synthetic routes:

Method PMI E-Factor Carbon Intensity (kg CO₂/kg)
Classical Stepwise 47 86 28.4
Convergent Synthesis 29 54 17.1
Flow Chemistry 12 19 9.3

Solvent Recovery Efficiency :

  • Ethyl acetate: 92% reclaimed via fractional distillation
  • DMF: 88% recovery using anti-solvent precipitation
  • POCl₃: 76% recyclable after quenching with controlled hydrolysis

Alternative Pathways Exploration

Photocatalytic C-S Bond Formation

Emerging methodology using Ir(ppy)₃ catalyst:

Reaction Setup :

  • 450 nm LEDs (23 W)
  • DIPEA (2 eq) in MeCN/H₂O (9:1)
  • 25°C, 6 hr irradiation

Comparative Efficiency :

Light Source Conversion Rate Quantum Yield
Blue LEDs 94% 0.32
Sunlight 68% 0.19
UV Lamp 82% 0.27

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the thiadiazole ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide, and acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has shown promising results in various cancer models.

Case Studies

A study evaluated several thiadiazole derivatives for their anticancer activity against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results indicated that compounds with a thiadiazole moiety exhibited IC50 values ranging from 10 to 30 µM, demonstrating moderate to high efficacy against these cell lines .

CompoundCell LineIC50 (µM)
N-(3-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamideMCF722.1
This compoundHCT11615.5
This compoundA54920.8

Antimicrobial Properties

Thiadiazole compounds are also recognized for their antimicrobial activities. Research indicates that this compound exhibits significant antibacterial properties against various pathogens.

Case Studies

In vitro studies have demonstrated the effectiveness of thiadiazole derivatives against strains such as Escherichia coli and Staphylococcus aureus. The compound showed inhibition rates exceeding 50% at concentrations around 100 µg/mL .

PathogenInhibition Rate (%)Concentration (µg/mL)
Escherichia coli56100
Staphylococcus aureus30100

Agricultural Applications

Beyond medicinal uses, thiadiazole compounds like this compound are being explored as crop protection agents.

Case Studies

Research has shown that specific thiadiazole derivatives can reduce fungal infections in crops by over 40%, making them viable candidates for agricultural fungicides .

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Core Heterocycle Substituents Notable Features Reference
Target Compound 1,2,4-thiadiazole 3-fluorophenyl, p-tolyl High lipophilicity, metabolic stability -
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide 1,3,4-thiadiazole p-tolylamino, phenylpropanamide Broader hydrogen-bonding capacity
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate 1,2,4-triazole + thiadiazole Phenyl, sodium carboxylate Enhanced intermolecular interaction energy
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 4,5-dihydro-1,3,4-thiadiazole 4-fluorophenyl, acetyl Conformational rigidity due to dihydro core
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole 3-chloro-4-fluorophenyl, pyridinyl Dual halogen substitution enhances polarity

Heterocyclic Core Variations

  • 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole: The target compound’s 1,2,4-thiadiazole core offers distinct electronic properties compared to 1,3,4-thiadiazole derivatives.
  • Thiadiazole vs. Triazole : Triazole-containing analogs (e.g., ) exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms but may suffer from reduced metabolic stability compared to thiadiazoles.

Substituent Position and Bioactivity

  • Fluorophenyl Position : The target compound’s 3-fluorophenyl group contrasts with the 4-fluorophenyl substituent in . The meta-fluorine position may reduce steric hindrance, facilitating binding to hydrophobic enzyme pockets.
  • p-Tolyl vs.

Pharmacological Implications

  • Enzyme Interaction : Sodium salts of triazole-thiadiazole hybrids () demonstrate higher intermolecular interaction energies, suggesting stronger enzyme binding. The target compound’s thiadiazole-thioacetamide scaffold may offer comparable or superior activity, though empirical data are needed.
  • Metabolic Stability: Fluorine and thioether groups in the target compound likely improve resistance to oxidative metabolism compared to non-halogenated analogs.

Biological Activity

N-(3-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that incorporates a 1,2,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Structure and Synthesis

The compound features a 3-fluorophenyl group and a p-tolyl-thiadiazole moiety linked through a thioether bond to an acetamide functional group. The synthesis typically involves the reaction of 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol with various acylating agents under controlled conditions to yield the desired product.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-thiadiazole demonstrate significant antimicrobial properties. For instance:

  • Compounds with a thiadiazole core have shown effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 32.6 μg/mL against Staphylococcus aureus and Escherichia coli .
  • The presence of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy of these compounds .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiadiazole derivatives:

  • A related compound exhibited selective cytotoxicity against K562 chronic myelogenous leukemia cells with an IC50 value of 7.4 µM . This suggests that similar structures may possess comparable or enhanced activity.
  • Another study demonstrated that modifications to the thiadiazole ring could lead to improved antiproliferative effects against breast cancer (MCF-7) and osteosarcoma (SaOS-2) cell lines . For example, compounds with specific substituents showed IC50 values ranging from 15 µM to 30 µM across various cancer cell lines.

The biological activity of these compounds is often attributed to their ability to interact with specific biological targets:

  • Molecular docking studies suggest that thiadiazole derivatives can effectively bind to protein kinases involved in cancer progression, facilitating their potential as therapeutic agents .
  • The presence of sulfur in the thiadiazole ring enhances interactions with biological macromolecules due to its unique electronic properties .

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of a series of thiadiazole derivatives against Salmonella typhi and E. coli, showing zones of inhibition ranging from 15–19 mm at concentrations of 500 μg/disk .
  • Anticancer Screening : In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives exhibited significant growth inhibition compared to standard chemotherapeutics. For instance, one derivative showed an IC50 value of 22.1 µM against MCF-7 cells .

Data Summary

Activity Type Target IC50/Effective Concentration Reference
AntimicrobialS. aureusMIC = 32.6 μg/mL
AntimicrobialE. coliMIC = 32.6 μg/mL
AnticancerK562 (CML)IC50 = 7.4 µM
AnticancerMCF-7IC50 = 22.1 µM
AnticancerSaOS-2IC50 = 19 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-fluorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A typical approach involves:

Thiadiazole Core Formation : Reacting thiosemicarbazide derivatives with carboxylic acids under reflux conditions to form the 1,2,4-thiadiazole ring .

Thioacetamide Linkage : Coupling the thiadiazole intermediate with chloroacetyl chloride in the presence of triethylamine, followed by reaction with 3-fluoroaniline to introduce the N-(3-fluorophenyl) group .

  • Key Considerations : Optimize reaction time (4–6 hours) and solvent (dioxane or DMF) to achieve yields >70%. Monitor purity via TLC and recrystallize from ethanol-DMF mixtures .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and linkage integrity (e.g., thioether bond at δ 3.8–4.2 ppm for –S–CH₂–) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z ~425 for [M+H]⁺) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Methodological Answer :

Analog Synthesis : Modify substituents on the phenyl (e.g., 3-fluoro vs. 4-chloro) and thiadiazole (e.g., p-tolyl vs. pyridinyl) groups .

Bioactivity Assays : Test analogs against target pathways (e.g., antifungal activity via microdilution assays; IC₅₀ values for enzyme inhibition) .

  • Data Interpretation : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity to targets like CDK5/p25 .

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Comparative Analysis : Systematically compare analogs with minor structural differences (e.g., ortho vs. para substitution on aryl groups) using standardized assays .
  • Mechanistic Studies : Employ fluorescence polarization or SPR to quantify target binding kinetics, clarifying discrepancies in IC₅₀ values .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects influencing reactivity and bioactivity .

Q. What strategies identify the compound’s molecular targets in therapeutic pathways?

  • Methodological Answer :

Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .

CRISPR Screening : Genome-wide knockout libraries highlight genes essential for the compound’s bioactivity .

Molecular Dynamics Simulations : Model interactions with potential targets (e.g., kinases) to prioritize experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.